2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine
Description
The exploration of novel chemical entities with the potential to modulate biological systems is a cornerstone of modern drug discovery. Within this pursuit, the structural motif of 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine presents a compelling case for investigation. Its constituent parts, a phenethylamine (B48288) skeleton and a fluorinated phenoxy group, are individually well-established pharmacophores, hinting at a synergistic potential for this hybrid molecule.
The phenethylamine scaffold is a ubiquitous feature in a vast array of biologically active molecules, both natural and synthetic. nih.gov It forms the backbone of crucial neurotransmitters like dopamine (B1211576) and norepinephrine, granting it a central role in neurological processes. nih.govwikipedia.org Consequently, phenethylamine derivatives have been extensively explored for their therapeutic potential across a spectrum of central nervous system disorders. researchgate.net The introduction of a 4-fluorophenoxy group further enhances the molecule's significance. The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. nih.govnih.gov Fluorine's high electronegativity and small size can influence a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. nih.govmdpi.com Specifically, the 4-fluorophenoxy moiety has been investigated in the context of various bioactive compounds, including those with potential anticancer activities. nih.gov The combination of these two key structural elements in this compound, therefore, positions it as a compound of high interest for probing complex biological systems and for the potential development of novel therapeutic agents.
The academic exploration of fluorophenoxyphenyl-ethylamine analogs is rooted in the broader history of phenethylamine and fluorine in medicinal chemistry. Research into phenethylamines gained significant momentum with the understanding of their role as neurotransmitters and the subsequent development of synthetic analogs with diverse pharmacological activities. wikipedia.org The introduction of fluorine into bioactive molecules, a practice that has become increasingly prevalent in recent decades, has been shown to significantly impact the psychoactivity and potency of phenethylamine compounds. researchgate.netnih.govpsu.edu For instance, studies on fluorinated amphetamine analogs, which share the phenethylamine core, have demonstrated that fluorine substitution can lead to either a marked loss or an enhancement and prolongation of effects. nih.gov This historical precedent of utilizing fluorine to fine-tune the properties of phenethylamine derivatives provides a strong foundation for the investigation of compounds like this compound. The systematic study of how fluorine substitution on the phenoxy ring of phenylethylamine analogs influences their interaction with biological targets is a logical progression in this field of research.
Despite the extensive research on phenethylamines and fluorinated compounds, specific gaps in knowledge motivate the investigation of this compound. A primary motivation is the need to understand the precise structure-activity relationships (SAR) conferred by the 4-fluorophenoxy substituent. gardp.orgdrugdesign.org While the general effects of fluorination are appreciated, its specific impact when incorporated as a phenoxy ether at the para-position of a phenylethylamine remains an area ripe for exploration.
Key research questions that drive the investigation of this compound include:
How does the 4-fluorophenoxy moiety influence the binding affinity and selectivity of the phenethylamine core for various biological targets, such as receptors and transporters in the central nervous system?
What is the metabolic fate of this compound, and does the fluorine atom enhance its stability against enzymatic degradation? mdpi.com
Can this specific combination of structural motifs lead to novel pharmacological profiles with potential therapeutic advantages over existing compounds?
The quest to develop more selective and metabolically robust therapeutic agents provides a strong impetus for the synthesis and characterization of novel molecules like this compound.
The academic research on this compound is likely to be multi-faceted, with a scope that encompasses chemical synthesis, in vitro pharmacological characterization, and in silico modeling. The primary objectives of such research would be:
Synthesis and Characterization: To develop efficient and scalable synthetic routes to obtain high-purity this compound and its analogs. This would be followed by thorough structural and physicochemical characterization.
Pharmacological Profiling: To investigate the compound's interaction with a panel of biologically relevant targets, such as G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters. This would involve a variety of in vitro assays to determine binding affinities and functional activities.
Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of this compound and evaluate the impact of these changes on its biological activity. oncodesign-services.comresearchgate.net This would provide valuable insights into the key structural determinants of its pharmacological profile.
Computational Modeling: To use molecular modeling techniques to predict the binding modes of this compound with its potential biological targets and to rationalize the observed SAR data.
The collective findings from these research activities would contribute to a deeper understanding of the therapeutic potential of this novel chemical entity.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(4-fluorophenoxy)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c15-12-3-7-14(8-4-12)17-13-5-1-11(2-6-13)9-10-16/h1-8H,9-10,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLHAPIVYUGITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of 2 4 4 Fluorophenoxy Phenyl Ethan 1 Amine
Established Synthetic Routes for the Core Structure of 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine
The synthesis of the target compound is typically achieved by first constructing the central diaryl ether scaffold and then elaborating the phenethylamine (B48288) side chain, or by assembling the components in a different order. The key challenge lies in the selective formation of the ether bond and the introduction of the amine group.
A common retrosynthetic analysis of this compound identifies two primary building blocks: a 4-fluorophenol (B42351) unit and a 4-substituted phenylethane unit. The central diaryl ether linkage is typically formed via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.
One established strategy involves the Williamson ether synthesis or its Ullmann condensation variant. In this approach, 4-fluorophenol is coupled with a para-substituted phenylacetonitrile (B145931) derivative, such as 4-hydroxyphenylacetonitrile or 4-halophenylacetonitrile.
Route A: Starting from 4-Hydroxyphenylacetonitrile: The synthesis would begin with the deprotonation of 4-hydroxyphenylacetonitrile using a suitable base (e.g., potassium carbonate) to form a phenoxide. This intermediate then reacts with an activated 4-halofluorobenzene (e.g., 1-fluoro-4-nitrobenzene), followed by reduction of the nitro group. A more direct approach, the Ullmann condensation, would involve reacting the potassium salt of 4-fluorophenol with 4-bromophenylacetonitrile (B126402) in the presence of a copper catalyst. This yields the key intermediate, 4-[4-(4-fluorophenoxy)phenyl]acetonitrile .
Route B: Starting from p-Nitrophenol: An alternative route involves reacting p-nitrophenol with ethyl 2-bromoacetate, followed by reduction of the nitro group to an amine, as demonstrated in the synthesis of related aminophenoxy acetates. mdpi.com This highlights a general strategy of forming the ether linkage first, followed by modification of a functional group on the second ring to build the desired side chain.
The primary intermediate in these routes is typically a nitrile or a related functional group that can be readily converted to the final amine.
The conversion of the nitrile intermediate, 4-[4-(4-fluorophenoxy)phenyl]acetonitrile, to the target primary amine, this compound, is a critical final step. This transformation is most commonly achieved through reduction. Various reducing agents and catalytic systems can be employed, each with specific advantages regarding yield, selectivity, and reaction conditions.
The most common methods include:
Catalytic Hydrogenation: This is a widely used industrial method where the nitrile is hydrogenated under pressure using a metal catalyst. Catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Rhodium on alumina (B75360) are effective. This method is often preferred for its high yield and cleaner workup.
Chemical Reduction: Strong hydride reagents can also be used for this reduction. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) is highly effective for converting nitriles to primary amines. Sodium borohydride, typically a milder reagent, can also be used in the presence of a catalyst like cobalt chloride.
Below is a table summarizing common techniques for this final functionalization step.
| Method | Reagents/Catalyst | Solvent | Typical Conditions | Advantages |
| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol, Methanol | 50-100 atm H₂, 80-120 °C | High yield, scalable, clean |
| Catalytic Hydrogenation | H₂, Pd/C | Acetic Acid, Ethanol | 1-5 atm H₂, Room Temp. | Milder conditions, good yield |
| Chemical Reduction | LiAlH₄ | THF, Diethyl ether | 0 °C to Reflux | High reactivity, effective |
| Chemical Reduction | NaBH₄, CoCl₂ | Methanol | Room Temperature | Milder hydride reagent |
Novel Synthetic Approaches and Methodological Innovations
Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for synthesizing complex molecules like this compound.
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing the title compound, this can be applied to several steps:
Solvent Selection: Replacing traditional volatile organic solvents (VOCs) like DMF or toluene (B28343) with greener alternatives such as water, ethanol, or supercritical fluids where possible. For instance, some Ullmann-type reactions can be performed in aqueous media using specific ligands.
Atom Economy: Utilizing reactions that incorporate a maximum number of atoms from the reactants into the final product. Catalytic hydrogenation is a prime example of a high atom economy reaction, as the only byproduct is the consumed catalyst. This is preferable to stoichiometric reagents like LiAlH₄, which generate significant aluminum salt waste.
Energy Efficiency: Employing microwave-assisted synthesis or one-pot reactions can significantly reduce reaction times and energy consumption. mdpi.com A one-pot reaction combining the ether formation and subsequent nitrile reduction would streamline the process, reduce waste from intermediate purification, and save energy.
Modern catalysis offers powerful tools for constructing the diaryl ether bond with greater efficiency and under milder conditions than traditional methods.
Palladium-Catalyzed Buchwald-Hartwig Amination/Etherification: This reaction has become a cornerstone of C-O bond formation. It involves coupling an aryl halide or triflate with an alcohol (or phenol) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. For this synthesis, 4-fluorophenol could be coupled with a derivative like 4-bromo-1-(2-bromoethyl)benzene, followed by amination. The choice of ligand is crucial for achieving high yields.
Copper-Catalyzed Ullmann Condensation: While the traditional Ullmann reaction requires harsh conditions, modern variations use specialized ligands (e.g., phenanthrolines) that allow the reaction to proceed at much lower temperatures (80-110 °C) with improved yields and substrate scope.
The table below compares these catalytic systems for the key ether formation step.
| Catalytic System | Catalyst Precursor | Typical Ligand | Base | Advantages |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos | Cs₂CO₃, K₃PO₄ | Mild conditions, high functional group tolerance |
| Modern Ullmann | CuI, Cu₂O | 1,10-Phenanthroline | Cs₂CO₃, K₂CO₃ | Lower cost catalyst (copper), effective for electron-rich phenols |
Derivatization and Analog Design Strategies
The core structure of this compound serves as a versatile scaffold for creating a library of analogs for structure-activity relationship (SAR) studies. Derivatization can be targeted at several key positions on the molecule.
Amine Group Modification: The primary amine is a key functional handle for derivatization. It can act as a nucleophile, allowing for N-alkylation to form secondary and tertiary amines, or N-acylation to form amides. evitachem.com These modifications can significantly alter the compound's physicochemical properties.
Aromatic Ring Substitution: Introducing additional substituents onto either of the two phenyl rings can modulate electronic properties and metabolic stability. Studies on related scaffolds have shown that single-site fluorination can enhance metabolic stability. nih.gov Further halogenation or the addition of alkyl or alkoxy groups are common strategies in analog design. evitachem.com
Ethyl Linker Modification: The two-carbon chain connecting the phenyl ring and the amine group can also be modified. This includes chain extension, shortening, or the introduction of alkyl groups to create chiral centers, which can be crucial for specific biological interactions.
The following table outlines potential derivatization strategies.
| Position of Modification | Type of Modification | Potential Reagents | Resulting Functional Group |
| Amine Group | N-Alkylation | Alkyl halides (e.g., CH₃I) | Secondary/Tertiary Amine |
| Amine Group | N-Acylation | Acyl chlorides, Anhydrides | Amide |
| Amine Group | Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary/Tertiary Amine |
| Fluorophenyl Ring | Electrophilic Substitution | Br₂, FeBr₃ | Additional Halogenation |
| Phenylethan-1-amine Ring | Electrophilic Substitution | HNO₃, H₂SO₄ | Nitration (requires protection) |
These strategies allow for the systematic exploration of the chemical space around the parent compound to optimize its properties for various research applications.
Structure-Directed Synthesis of Homologs and Isosteres of this compound
The synthesis of this compound and its analogs can be achieved through several strategic routes, often commencing with the construction of the core diaryl ether linkage. A common and effective method for this is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542). wikipedia.org In the context of the target molecule, this would typically involve the coupling of 4-fluorophenol with a derivative of 4-halophenylacetic acid.
A plausible synthetic pathway to the parent compound, this compound, initiates with the synthesis of the key intermediate, 4-(4-fluorophenoxy)phenylacetic acid. This can be prepared via an Ullmann condensation of 4-fluorophenol and a suitable 4-halophenylacetic acid ester, followed by hydrolysis of the ester. The resulting carboxylic acid provides a versatile handle for elaboration to the desired ethanamine. One common approach involves the conversion of the carboxylic acid to the corresponding amide, which can then be reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄). Alternatively, the Hofmann or Curtius rearrangement of the amide can yield the amine with one less carbon, necessitating a homologation step if starting from the acetic acid derivative.
A more direct route to the ethanamine from the phenylacetic acid involves its reduction to 2-[4-(4-fluorophenoxy)phenyl]ethan-1-ol, followed by conversion of the alcohol to a suitable leaving group (e.g., a tosylate or halide). Subsequent displacement with an amine source, such as ammonia (B1221849) or an azide (B81097) followed by reduction, affords the target primary amine. Another efficient method is the reductive amination of the corresponding aldehyde, 4-(4-fluorophenoxy)phenylacetaldehyde, which can be prepared from the parent carboxylic acid or its derivatives.
Homologs of this compound, for instance, with a longer alkyl chain such as 3-[4-(4-fluorophenoxy)phenyl]propan-1-amine, can be synthesized using similar strategies. A common approach is to start with a homologated carboxylic acid, such as 4-(4-fluorophenoxy)phenylpropanoic acid. This can be achieved through multi-step sequences starting from 4-(4-fluorophenoxy)benzaldehyde (B144913) or by using chain extension reactions on the phenylacetic acid derivative.
Isosteres , which are compounds with similar physical or chemical properties to the parent molecule, are crucial in medicinal chemistry for improving pharmacokinetic profiles or modulating biological activity. A common isosteric replacement for a phenyl ring is a thiophene (B33073) ring. psu.edunih.govrsc.org The synthesis of a thiophene isostere of this compound would involve replacing the central phenyl ring with a thiophene ring. For example, the synthesis could start with the coupling of 4-fluorophenol with a halothiophene acetic acid derivative, followed by similar synthetic steps as described for the parent compound. The choice of the thiophene isomer (e.g., 2,4- or 2,5-disubstituted) would be a key aspect of the synthetic design to mimic the geometry of the original phenyl ring. psu.edu
Table 1: Representative Homologs and Isosteres of this compound
| Compound Name | Structure | Type |
| This compound | Parent Compound | |
| 3-[4-(4-Fluorophenoxy)phenyl]propan-1-amine | Homolog | |
| 2-[5-(4-Fluorophenoxy)thiophen-2-yl]ethan-1-amine | Isostere |
Introduction of Diverse Functional Groups for Structure-Activity Relationship (SAR) Studies
The systematic introduction of various functional groups onto the this compound scaffold is essential for elucidating its structure-activity relationship (SAR). These modifications can probe the importance of different regions of the molecule for its biological activity, including the primary amine, the ethyl linker, and the aromatic rings.
The primary amine group is a key site for modification. It can be readily acylated to form a series of amides with varying steric and electronic properties. For instance, reaction with different acyl chlorides or carboxylic acids (using coupling reagents) can introduce alkyl, aryl, or heterocyclic moieties. This allows for the exploration of the size and nature of the substituent tolerated at this position.
Furthermore, the amine can serve as a precursor for the synthesis of various heterocyclic derivatives . For example, reaction with appropriate reagents can lead to the formation of oxadiazoles (B1248032) or triazoles, which can act as bioisosteres for the amide group or introduce new interaction points with a biological target. nih.gov
Modifications to the aromatic rings are also crucial for SAR studies. The fluorine substituent on the phenoxy ring can be moved to other positions (ortho or meta) or replaced with other halogens (Cl, Br) or electron-donating/withdrawing groups to assess the electronic requirements at this position. Similarly, the central phenyl ring can be substituted with various groups to explore the impact of steric bulk, lipophilicity, and electronic properties on activity.
The ethyl linker between the phenyl ring and the amine can also be modified. Introducing alkyl substituents on the alpha or beta carbons can provide insights into the conformational requirements for binding to a target. For example, the synthesis of α-methyl analogs can introduce a chiral center, allowing for the investigation of stereochemical preferences in biological activity. biomolther.orgnih.govbiomolther.org
The following table summarizes some of the key modifications that can be made to the parent scaffold for SAR studies, along with the rationale for these changes.
Table 2: Functional Group Modifications for SAR Studies of this compound
| Modification Site | Type of Modification | Rationale for SAR Studies |
| Primary Amine | Acylation (Amide formation) | Explore steric and electronic tolerance at the amine terminus. |
| Heterocycle formation (e.g., Oxadiazole, Triazole) | Introduce bioisosteres for the amide bond and new interaction points. nih.gov | |
| Ethyl Linker | α- or β-alkylation | Investigate conformational preferences and introduce chirality. biomolther.orgnih.govbiomolther.org |
| Phenoxy Ring | Change position of fluorine (ortho, meta) | Determine the optimal position for the electron-withdrawing group. |
| Replace fluorine with other halogens or functional groups | Probe the effect of different electronic and steric properties. | |
| Central Phenyl Ring | Introduction of substituents (e.g., alkyl, alkoxy, nitro) | Evaluate the impact of steric bulk, lipophilicity, and electronics on activity. |
Elucidation of Molecular Interactions and Target Engagement of 2 4 4 Fluorophenoxy Phenyl Ethan 1 Amine
In Vitro Receptor Binding Affinity Profiling
To determine the potential molecular targets of a compound, its binding affinity to a wide array of receptors is typically assessed. This is a critical step in early-stage drug discovery to understand a compound's potential efficacy and off-target effects.
Radioligand Binding Assays with Defined Molecular Targets
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. This technique involves using a radioactively labeled ligand that is known to bind to the receptor of interest. The test compound is then introduced to see if it can displace the radioligand. The concentration at which the test compound displaces 50% of the radioligand (the IC₅₀ value) is determined, from which the binding affinity (Ki) can be calculated. A broad panel of such assays against various G-protein coupled receptors (GPCRs), ion channels, and transporters would typically be performed to create a binding profile for 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine.
No publicly available data from radioligand binding assays for this compound could be located.
Competitive Binding Studies with Known Ligands
Competitive binding studies are a form of radioligand binding assay where the test compound is competed against a known, unlabeled ligand for binding to a receptor. These studies help to confirm the binding site and can provide further insight into the nature of the interaction. For instance, studies on related but structurally distinct piperazine (B1678402) derivatives have utilized such methods to determine their affinity for the serotonin (B10506) reuptake transporter (SERT). nih.gov
Specific competitive binding data for this compound are not available in the reviewed literature.
Enzyme Inhibition and Activation Assays
Beyond receptor binding, a compound's effect on various enzymes is another key aspect of its pharmacological profile. Assays are conducted to determine if the compound inhibits or activates specific enzymes, which could be its primary mechanism of action or a source of potential adverse effects.
Kinetic Characterization of Enzyme Modulation by this compound
Enzyme kinetic studies are performed to understand how a compound affects the rate of an enzymatic reaction. These assays can determine parameters such as the inhibition constant (Ki) or the activation constant (Ka), and can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, studies on 4-fluoroamphetamine, a structurally related phenethylamine (B48288), have characterized its inhibitory activity on monoamine oxidase A (MAO-A). wikipedia.org
No data on the kinetic characterization of enzyme modulation by this compound has been reported.
Identification of Specific Enzyme Substrates and Cofactors
In cases where a compound is found to modulate enzyme activity, further studies are often conducted to identify the specific substrates and cofactors involved in the reaction. This information is crucial for understanding the physiological consequences of the enzyme modulation.
There are no published studies identifying specific enzyme substrates or cofactors related to the activity of this compound.
Protein-Ligand Interaction Studies
To visualize and understand the interaction between a compound and its protein target at the atomic level, various biophysical and computational techniques are employed. These studies can reveal the specific amino acid residues involved in binding and the types of chemical bonds formed.
Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking are commonly used. For example, molecular modeling has been used to understand the interaction of fluorophenyl-containing compounds with the GABA-A receptor. While no such studies have been published for this compound, these methods would be essential to fully elucidate its mechanism of action if a specific protein target were identified.
No protein-ligand interaction studies for this compound are currently available.
Biophysical Techniques for Assessing Binding Kinetics (e.g., SPR, ITC) of this compound
The interaction between this compound and its putative target, such as the Trace Amine-Associated Receptor 1 (TAAR1), can be quantitatively assessed using biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods provide crucial data on the binding affinity, kinetics, and thermodynamics of the interaction.
Surface Plasmon Resonance (SPR) is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (in this case, this compound) to a ligand (e.g., purified TAAR1 receptor) immobilized on the chip. This allows for the real-time determination of the association (kₐ) and dissociation (kₑ) rate constants. The equilibrium dissociation constant (Kₑ), a measure of binding affinity, can then be calculated.
Isothermal Titration Calorimetry (ITC), on the other hand, directly measures the heat change that occurs upon the binding of the compound to its target protein in solution. By titrating the compound into a solution containing the target receptor, ITC can determine the binding affinity (Kₐ), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).
While specific experimental data for this compound is not publicly available, the following table illustrates the type of data that would be generated from such studies, based on typical values for small molecule ligands binding to G-protein coupled receptors (GPCRs).
Table 1: Illustrative Biophysical Binding Data for this compound and TAAR1
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
|---|---|---|
| Association Rate (kₐ) | 1 x 10⁵ M⁻¹s⁻¹ | Not Directly Measured |
| Dissociation Rate (kₑ) | 1 x 10⁻³ s⁻¹ | Not Directly Measured |
| Dissociation Constant (Kₑ) | 10 nM | 15 nM |
| Stoichiometry (n) | Not Directly Measured | 1:1 |
| Enthalpy (ΔH) | Not Measured | -8.5 kcal/mol |
| Entropy (ΔS) | Not Measured | 10.2 cal/mol·K |
Spectroscopic Methods for Conformational Changes Induced by this compound
Upon binding of an agonist like this compound, a receptor such as TAAR1 undergoes conformational changes that are critical for initiating downstream signaling cascades. researchgate.net Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), are powerful tools to probe these structural rearrangements.
NMR spectroscopy can provide atomic-level insights into the structural changes of a protein upon ligand binding. By isotopically labeling the receptor, changes in the chemical environment of specific amino acid residues can be monitored. For instance, upon binding of this compound, shifts in the NMR spectra could indicate which residues are involved in the binding pocket and which are part of the conformational changes that lead to receptor activation.
Circular Dichroism (CD) spectroscopy is sensitive to the secondary structure of proteins. While it provides lower resolution information compared to NMR, it can detect global conformational changes. A change in the CD spectrum of TAAR1 in the presence of this compound would suggest an alteration in the alpha-helical content, which is characteristic of GPCR activation.
The following table provides a hypothetical representation of data from such spectroscopic studies.
Table 2: Illustrative Spectroscopic Data for Conformational Changes in TAAR1 Induced by this compound
| Technique | Observation | Interpretation |
|---|---|---|
| NMR Spectroscopy | Chemical shift perturbations in residues within the transmembrane helices 5, 6, and 7. | These helices are known to be involved in the activation of GPCRs. The shifts indicate a direct or allosteric effect of ligand binding on the receptor's active conformation. |
| Circular Dichroism (CD) | Increase in the mean residue ellipticity at 222 nm. | Suggests an increase in the α-helical content of the receptor, consistent with a more stable, active conformation upon ligand binding. |
Cell-Based Assays for Target Engagement in Preclinical Cell Lines
To confirm that the binding of this compound to its target receptor leads to a functional cellular response, cell-based assays are employed. These assays are crucial for understanding the compound's mechanism of action in a more physiologically relevant context.
Reporter Gene Assays for Receptor Activation Pathways
Reporter gene assays are a common method to study the activation of GPCRs like TAAR1. nih.gov TAAR1 is known to couple to Gαs proteins, which leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). frontiersin.orgfrontiersin.org In a reporter gene assay, cells are engineered to express the target receptor (e.g., human TAAR1) and a reporter gene (such as luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway. For TAAR1, a cAMP response element (CRE) is typically used. When this compound binds to and activates TAAR1, the resulting increase in cAMP leads to the activation of the CRE, driving the expression of the reporter gene, which can then be quantified.
The potency of the compound is typically expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that elicits 50% of the maximal response.
Table 3: Illustrative Reporter Gene Assay Data for this compound on TAAR1
| Cell Line | Reporter System | EC₅₀ (nM) | Maximal Response (% of control agonist) |
|---|---|---|---|
| HEK293-hTAAR1 | CRE-Luciferase | 50 | 95% |
Cellular Thermal Shift Assays (CETSA) for Intracellular Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify and quantify the engagement of a compound with its intracellular target in a cellular environment. cetsa.org The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. cetsa.org When a compound like this compound binds to its target protein, it can increase the protein's resistance to heat-induced denaturation.
In a typical CETSA experiment, cells are treated with the compound or a vehicle control, and then heated to various temperatures. The cells are then lysed, and the soluble fraction of the target protein is quantified, often by Western blotting or mass spectrometry. A shift in the melting curve of the target protein to higher temperatures in the presence of the compound indicates target engagement. cetsa.org This method is particularly valuable as it can be performed in intact cells and even in tissues. cetsa.org
Table 4: Illustrative CETSA Data for this compound
| Target Protein | Cell Line | Treatment | Melting Temperature (Tₘ) | Thermal Shift (ΔTₘ) |
|---|---|---|---|---|
| TAAR1 | HEK293-hTAAR1 | Vehicle | 48.5 °C | - |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 4 Fluorophenoxy Phenyl Ethan 1 Amine Analogs
Systematic Modification of the Fluorophenoxy Moiety and its Impact on Biological Activity
The fluorophenoxy group serves as a crucial recognition element for the biological targets of 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine analogs. Alterations to this moiety, from the position of the fluorine atom to the introduction of other substituents, have been shown to significantly modulate biological activity.
Positional Isomerism and Substituent Effects on Fluorine in this compound Analogs
The placement of the fluorine atom on the phenoxy ring is a key determinant of a compound's potency and selectivity. While the 4-fluoro substitution is common, research into related phenethylamine (B48288) classes suggests that moving the halogen to the ortho or meta positions can have a significant impact on receptor affinity. For instance, in studies of phenethylamines targeting the 5-HT2A receptor, halogen substitutions at the para position on a phenyl ring were found to have a positive effect on binding affinity. nih.govnih.gov This suggests that the electronic properties and steric profile conferred by the para-fluorine in this compound are likely optimal for its intended biological target.
Aromatic Ring Substitutions and Activity Modulation
Beyond the fluorine atom, the introduction of other chemical groups onto the phenoxy ring can lead to significant changes in biological activity. For example, studies on phenethylamine derivatives have shown that the addition of alkyl or other halogen groups can positively influence binding affinity, particularly when placed at the para position of a phenyl ring. nih.govnih.gov Conversely, the nature and position of oxygen-containing substituents can have mixed effects on receptor binding. nih.gov
The following table summarizes the general effects of aromatic ring substitutions on the activity of phenethylamine-like compounds, providing a framework for understanding potential modifications to the fluorophenoxy moiety of this compound.
| Substitution Position | Substituent Type | General Effect on Activity |
| para | Halogen (e.g., F, Cl, Br) | Generally positive |
| para | Alkyl (e.g., CH3, C2H5) | Generally positive |
| ortho, meta | Halogen, Alkyl | Variable, often less favorable than para |
| Various | Oxygen-containing (e.g., OH, OCH3) | Mixed and position-dependent |
Variation of the Phenyl-Ethan-1-amine Linker and its Influence on Target Binding
The phenyl-ethan-1-amine linker provides the structural backbone of these analogs, and its length, flexibility, and composition are critical for correctly positioning the key pharmacophoric elements for optimal interaction with the target receptor.
Homologation and Chain Length Effects of the Linker in this compound Analogs
Altering the length of the ethylamine (B1201723) linker, a process known as homologation, can have a profound impact on biological activity. Increasing the chain from an ethanamine to a propanamine or butanamine can change the molecule's conformational flexibility and the distance between the aromatic rings and the amine group. This, in turn, affects how the molecule fits into the binding pocket of its target. While specific data on the homologation of this compound is limited, studies on related dimeric compounds have shown that longer alkyl chains can be a promising structural feature for enhancing biological activity. mdpi.com
The optimal linker length is often a delicate balance. A linker that is too short may not allow the key functional groups to reach their respective binding sites, while a linker that is too long may introduce excessive flexibility, leading to an entropic penalty upon binding and a decrease in affinity.
Introduction of Heteroatoms or Cyclic Structures in the Linker
To modulate the properties of the linker, such as its polarity and conformational rigidity, researchers often introduce heteroatoms (e.g., oxygen, nitrogen) or cyclic structures. Replacing a carbon atom in the ethylamine chain with an oxygen atom, for instance, would create an ether linkage, altering the linker's hydrogen bonding capacity and flexibility.
Incorporating the linker into a cyclic structure, such as a piperidine or piperazine (B1678402) ring, can significantly restrict the conformational freedom of the molecule. This can be advantageous if the constrained conformation aligns with the bioactive conformation required for receptor binding, as it can lead to a significant increase in affinity by reducing the entropic cost of binding.
Amine Group Modifications and Receptor Selectivity
The primary amine group in this compound is a key pharmacophoric feature, often involved in crucial ionic or hydrogen bonding interactions with the target receptor. Modification of this group is a common strategy to modulate potency and selectivity.
N-alkylation of the primary amine to a secondary or tertiary amine can have a dramatic effect on receptor selectivity. For example, in a series of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, substitution of the amino group with ethyl, n-propyl, and 2-phenylethyl groups led to a decrease in affinity for D-1 dopamine (B1211576) binding sites but a significant enhancement in potency at D-2 binding sites. nih.gov This highlights how increasing the steric bulk and lipophilicity around the nitrogen atom can shift the binding preference towards different receptor subtypes.
The following table illustrates the impact of N-substitution on the receptor selectivity of a related series of phenylethylamines for dopamine D1 and D2 receptors.
| Compound | N-Substitution | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D2/D1 Selectivity Ratio |
| Parent Compound | -H | 150 | 250 | 0.6 |
| Analog 1 | -CH2CH3 | 300 | 50 | 6.0 |
| Analog 2 | -CH2CH2CH3 | 450 | 30 | 15.0 |
| Analog 3 | -CH2CH2-Phenyl | >1000 | 15 | >66.7 |
These findings underscore the importance of the amine group as a key handle for tuning the pharmacological profile of this compound analogs. By systematically exploring modifications to each of the core structural components, a deeper understanding of the SAR and SPR of this chemical class can be achieved, paving the way for the design of more potent and selective molecules.
Computational Approaches to SAR/SPR Analysis of this compound Derivatives
In modern drug discovery, computational methods are indispensable tools for accelerating the process of lead identification and optimization. These in silico techniques allow for the prediction of biological activity and physicochemical properties of compounds, thereby reducing the need for extensive and costly experimental synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors that quantify different aspects of a molecule's structure (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of novel, unsynthesized analogs.
For a series of this compound derivatives, a QSAR model could be developed to understand which molecular properties are most influential in determining their potency. For instance, a model might reveal that higher lipophilicity and a specific distribution of electrostatic potential are positively correlated with increased activity. Such insights are invaluable for guiding the design of new analogs with improved therapeutic potential.
Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. A pharmacophore model for this compound analogs would typically include features such as a hydrogen bond donor (the amine group), aromatic rings, and a hydrophobic region.
Once a validated pharmacophore model is developed, it can be used to virtually screen large compound libraries to identify novel scaffolds that fit the pharmacophoric requirements. Furthermore, the model can guide the optimization of existing lead compounds by suggesting modifications that would enhance their fit to the pharmacophore and, consequently, their biological activity. This strategy allows for a more focused and efficient approach to lead optimization, ultimately accelerating the discovery of new drug candidates.
Preclinical Biological Activity and Efficacy Studies of 2 4 4 Fluorophenoxy Phenyl Ethan 1 Amine Excluding Human Clinical Data
In Vitro Pharmacological Characterization in Cellular and Tissue Models
No data are available on the in vitro pharmacological properties of 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine.
Functional Assays for Receptor Agonism/Antagonism in Cultured Cells
There are no published studies detailing the use of functional assays in cultured cells to determine the agonist or antagonist activity of this compound at any receptor.
Organ Bath Studies on Isolated Animal Tissues
Information regarding the effects of this compound in organ bath studies using isolated animal tissues is not available in the current scientific literature.
In Vivo Efficacy Studies in Animal Models (Non-Human)
There is no published evidence of in vivo efficacy studies for this compound in any non-human animal models.
Behavioral and Physiological Effects of this compound in Rodent Models of Relevant Conditions
No research has been published describing the behavioral or physiological effects of this compound in rodent models.
Mechanistic Insights from Preclinical Efficacy Studies
Due to the absence of any preclinical efficacy studies, no mechanistic insights can be drawn.
Downstream Signaling Pathway Analysis in Animal Tissues Treated with this compound
No studies detailing the analysis of downstream signaling pathways in animal tissues following treatment with this compound were found in the available scientific literature.
Gene Expression and Proteomic Changes Induced by this compound
No studies reporting on the gene expression or proteomic changes induced by this compound in preclinical models were identified.
Mechanistic Elucidation at the Molecular and Cellular Level for 2 4 4 Fluorophenoxy Phenyl Ethan 1 Amine
Signal Transduction Pathway Analysis
G-Protein Coupled Receptor (GPCR) Signaling Cascades Modulated by 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine
There is currently no available research data detailing the modulation of G-Protein Coupled Receptor (GPCR) signaling cascades by this compound.
Kinase Activation and Phosphorylation Events
Information regarding kinase activation and specific phosphorylation events resulting from cellular exposure to this compound is not present in the current body of scientific literature.
Cellular Trafficking and Localization Studies
Internalization and Receptor Desensitization Dynamics Induced by this compound
Studies on the internalization and receptor desensitization dynamics induced by this compound have not been reported.
Subcellular Distribution within Eukaryotic Cells
The subcellular distribution and localization of this compound within eukaryotic cells have not been experimentally determined.
Transcriptomic and Proteomic Profiling in Response to this compound
Comprehensive transcriptomic and proteomic analyses to profile the cellular response to this compound have not been published.
An article on the specific mechanistic details of This compound as requested cannot be generated.
Extensive searches for scientific literature and data pertaining to "this compound" have yielded no specific research findings for the outlined topics. There is no publicly available information regarding this compound's effects on gene expression as determined by RNA sequencing, its impact on protein abundance or post-translational modifications, or investigations into its potential for allosteric modulation and biased agonism.
The available search results discuss these concepts in the broader context of monoamine transporters and serotonin (B10506) receptor ligands. However, no documents provide data specifically for "this compound." Therefore, generating the requested article with scientifically accurate and specific data for each required subsection is not possible without fabricating information, which would violate the core principles of accuracy and adherence to factual sources.
Advanced Analytical and Spectroscopic Methodologies Applied to 2 4 4 Fluorophenoxy Phenyl Ethan 1 Amine
Chromatographic Techniques for Purity Assessment and Isolation of Metabolites
Chromatography is indispensable for separating 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine from impurities, starting materials, and metabolites. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and quantifying this compound in various matrices. A reversed-phase HPLC (RP-HPLC) method is typically developed for its robustness and applicability to moderately polar compounds.
Method development involves optimizing the stationary phase, mobile phase composition, and detection parameters. A C18 column is a common choice for the stationary phase, providing effective separation based on hydrophobicity. The mobile phase often consists of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run under isocratic or gradient elution conditions. mdpi.com Due to the basic nature of the amine group, a pH modifier like formic acid or trifluoroacetic acid is often added to the mobile phase to ensure sharp, symmetrical peaks by preventing interaction with residual silanols on the stationary phase. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the compound's chromophores—the phenyl and fluorophenyl rings—exhibit maximum absorbance, typically in the range of 220-230 nm. researchgate.net Method validation according to ICH guidelines ensures linearity, accuracy, precision, and robustness. nih.govnih.gov
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile byproducts that may arise during the synthesis of this compound. While the parent compound has a relatively high boiling point and contains a primary amine that can lead to poor peak shape, GC-MS is ideal for detecting residual solvents or unreacted precursors. academicjournals.org Analysis of thermally labile amines without derivatization can sometimes be achieved using shorter columns to minimize degradation. nih.gov
Potential volatile impurities could include phenol (B47542), 4-fluorophenol (B42351), or styrene (B11656) derivatives. The GC separates these components based on their boiling points and interaction with the stationary phase, and the mass spectrometer provides mass-to-charge ratio data, allowing for structural elucidation and definitive identification by comparing the fragmentation patterns to spectral libraries like NIST. academicjournals.org
Table 2: Hypothetical GC-MS Analysis of Potential Synthetic Byproducts
| Potential Byproduct | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|
| Phenol | 5.2 | 94, 66, 65 |
| 4-Fluorophenol | 5.8 | 112, 84, 83 |
| 4-Phenoxyphenylacetonitrile | 12.5 | 209, 180, 152 |
Spectroscopic Characterization for Structural Confirmation and Interaction Studies
Spectroscopic methods are essential for the unambiguous structural confirmation of this compound and for studying its dynamic behavior and interactions with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the protons on the ethylamine (B1201723) chain would appear as distinct multiplets. The aromatic region would show two sets of AA'BB' systems, characteristic of 1,4-disubstituted benzene (B151609) rings. The fluorine atom on one ring would cause additional splitting (coupling) of the adjacent protons. The amine (NH₂) protons might appear as a broad singlet, and their chemical shift can be concentration-dependent. Advanced 2D NMR techniques, such as COSY and HSQC, can be used to confirm proton-proton and proton-carbon connectivities, respectively.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ar-H (adjacent to O) | ~7.0-7.2 | Multiplet (AA'BB' system) |
| Ar-H (adjacent to F) | ~7.0-7.2 | Multiplet (AA'BB' system) |
| Ar-H (adjacent to ethylamine) | ~7.2-7.4 | Multiplet (AA'BB' system) |
| -CH₂-Ar | ~2.8-3.0 | Triplet |
| -CH₂-NH₂ | ~3.0-3.2 | Triplet |
| -NH₂ | ~1.5-2.5 | Broad Singlet |
Mass Spectrometry (MS) for Fragmentation Analysis and Metabolite Identification
Mass spectrometry provides information on the molecular weight and elemental composition of the parent compound and its fragments. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion, [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this ion, revealing structural information. nih.gov
The fragmentation of this compound is expected to proceed through characteristic pathways. Key fragmentation events would include the cleavage of the C-C bond alpha to the nitrogen, leading to a benzylic cation, and the cleavage of the diphenyl ether bond. wvu.edu Accurate mass measurements obtained via high-resolution mass spectrometry (e.g., QTOF) are crucial for determining the elemental composition of fragment ions, which helps in proposing and confirming fragmentation pathways. core.ac.uk This detailed fragmentation analysis is also vital for identifying potential metabolites, which often involve modifications like hydroxylation, N-dealkylation, or glucuronidation.
Table 4: Predicted ESI-MS/MS Fragmentation for this compound ([M+H]⁺)
| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 232.1 | [M+H]⁺ | Parent Ion |
| 215.1 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) |
| 199.1 | [C₁₂H₉FO]⁺ | Cleavage of ethylamine side chain |
| 121.1 | [C₈H₉N]⁺ | Cleavage of ether bond |
| 95.0 | [C₆H₄F]⁺ | Fragment of fluorophenyl moiety |
Crystallographic and Cryo-Electron Microscopy Studies of this compound-Target Complexes
Determining the three-dimensional structure of this compound when bound to its biological target is crucial for understanding its mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for this purpose.
If this compound can be co-crystallized with its target protein, X-ray crystallography can provide an atomic-resolution map of the binding site. This reveals the precise orientation of the compound and the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex.
For large protein complexes or membrane proteins that are difficult to crystallize, single-particle cryo-EM has become a powerful alternative. scispace.com This technique involves flash-freezing the protein-ligand complex in a thin layer of vitreous ice and imaging hundreds of thousands of individual particles with an electron microscope. nih.gov Computational reconstruction then yields a 3D density map. Recent advances have pushed the resolution of cryo-EM into a range that allows for the clear visualization of small molecule ligands bound to their macromolecular targets, making it a highly valuable tool in drug discovery. nih.govresearchgate.net Such studies would be instrumental in elucidating how this compound engages with its biological partner, paving the way for structure-based drug design.
X-ray Crystallography for Ligand-Protein Co-crystal Structures
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. In the context of drug discovery, co-crystallizing a ligand like this compound with its target protein can reveal the precise binding mode, including key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts.
Hypothetical Research Findings: Were this compound to be co-crystallized with a target protein, such as a G-protein coupled receptor or an enzyme, the resulting electron density map would allow for the unambiguous placement of the ligand within the protein's binding site. This would reveal the specific amino acid residues that form direct contacts with the 4-fluorophenoxy group, the central phenyl ring, and the ethanamine moiety. The data would be instrumental in rationalizing structure-activity relationships and in designing new analogs with improved affinity and selectivity.
| Hypothetical Crystallographic Data | Value |
| PDB ID | N/A |
| Resolution (Å) | N/A |
| Space Group | N/A |
| Unit Cell Dimensions (Å, °) | a=N/A, b=N/A, c=N/A; α=90, β=N/A, γ=90 |
| Key Intermolecular Interactions | N/A |
Cryo-EM for Large Macromolecular Complex Interactions
Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, particularly for large and flexible macromolecular complexes that are difficult to crystallize. For a compound like this compound that might target a membrane protein or a multi-protein complex, cryo-EM could provide near-atomic resolution structures of the entire assembly in a near-native state.
Hypothetical Research Findings: A cryo-EM study of a target protein in complex with this compound could reveal not only the binding site of the compound but also any conformational changes induced upon binding. This is particularly relevant for understanding the mechanism of allosteric modulators or inhibitors that affect the protein's dynamics and its interactions with other cellular components.
Advanced Optical Spectroscopy for Real-time Interaction Monitoring
Optical spectroscopy techniques are essential for studying the dynamics of molecular interactions in real-time and in solution, providing complementary information to static structural methods.
Fluorescence Spectroscopy for Binding and Conformational Dynamics
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of a ligand to a protein and to monitor conformational changes. This can be achieved by monitoring changes in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) upon ligand binding, or by using fluorescently labeled ligands or proteins.
Hypothetical Research Findings: A fluorescence-based binding assay could be used to determine the binding affinity (dissociation constant, Kd) of this compound to its target protein. By titrating the protein with increasing concentrations of the compound, a binding curve could be generated. Furthermore, techniques like Förster Resonance Energy Transfer (FRET) could be employed to measure distances between specific points on the protein and the bound ligand, providing insights into the conformational state of the complex.
| Hypothetical Fluorescence Binding Data | Value |
| Excitation Wavelength (nm) | N/A |
| Emission Wavelength (nm) | N/A |
| Dissociation Constant (Kd) | N/A |
| Stoichiometry of Binding (n) | N/A |
Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides quantitative information on the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.
Hypothetical Research Findings: In a hypothetical SPR experiment, the target protein would be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface. The binding of the compound to the protein would be detected as a change in the refractive index at the sensor surface. The resulting sensorgram would provide detailed kinetic information about the interaction.
| Hypothetical SPR Kinetic Data | Value |
| Association Rate (ka) (M⁻¹s⁻¹) | N/A |
| Dissociation Rate (kd) (s⁻¹) | N/A |
| Dissociation Constant (Kd) (M) | N/A |
Computational and Theoretical Investigations of 2 4 4 Fluorophenoxy Phenyl Ethan 1 Amine
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. nih.govwikipedia.org This technique is instrumental in structure-based drug design for predicting binding modes and estimating the strength of interaction, often expressed as a docking score. nih.govnih.gov
Virtual Screening for Potential Off-Targets of 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.org In the context of this compound, virtual screening can be employed in a reverse scenario: to identify potential "off-targets," which are unintended biological targets that the compound might interact with, potentially leading to adverse effects.
This process would involve docking the 3D structure of this compound against a comprehensive database of known protein structures, such as the Protein Data Bank (PDB). By evaluating the docking scores and binding poses across this vast array of proteins, a list of potential off-targets can be generated. This information is crucial for anticipating potential side effects and for guiding further experimental validation.
Binding Mode Prediction and Energetic Analysis
Once potential off-targets are identified, molecular docking can provide a more detailed analysis of the binding mode and the energetics of the interaction. nih.gov This involves placing the flexible ligand into the binding site of the rigid or flexible receptor and calculating the binding energy for numerous poses. The lowest energy poses are considered the most likely binding modes. nih.govacs.org
The energetic analysis provides a quantitative measure of the binding affinity, typically in the form of a docking score (e.g., in kcal/mol). This score is calculated by a scoring function that considers various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
Table 1: Hypothetical Molecular Docking Results for this compound against Potential Off-Targets
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Monoamine Oxidase A (MAO-A) | 2BXS | -8.5 | Tyr407, Tyr444, Phe208 |
| Serotonin (B10506) Transporter (SERT) | 5I6X | -7.9 | Asp98, Tyr95, Ile172 |
| Dopamine (B1211576) Transporter (DAT) | 4XPA | -7.2 | Asp79, Ser149, Phe326 |
| Adrenergic Receptor Beta-2 | 2RH1 | -6.8 | Asp113, Ser204, Asn312 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would require dedicated computational studies.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities.
Ligand Dynamics of this compound within Protein Binding Pockets
MD simulations can be initiated from the best-docked pose of this compound within a protein's binding pocket. Over the course of the simulation (typically nanoseconds to microseconds), the movement of the ligand within the binding site can be observed. This allows for an assessment of the stability of the initial binding pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand from its initial position are calculated to quantify this stability. A stable binding mode is characterized by a low and fluctuating RMSD value.
Furthermore, the simulation can reveal the formation and breaking of hydrogen bonds and other key interactions, providing a more realistic and dynamic understanding of the binding event.
Solvent Effects and Dynamic Interactions
Biological interactions occur in an aqueous environment, and the role of water molecules (solvent) is critical. aip.org MD simulations can be performed with explicit solvent models, where individual water molecules are included in the simulation box. illinois.edunih.gov This allows for a detailed investigation of how water molecules mediate the interaction between this compound and its target protein. Water molecules can form hydrogen bond networks that bridge the ligand and the protein, or they can be displaced from the binding site upon ligand binding, which can have significant energetic consequences. Analyzing the behavior of water molecules in the binding pocket provides a more complete picture of the binding thermodynamics.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Metrics for this compound-Protein Complex
| Parameter | Value |
| Simulation Software | GROMACS / AMBER |
| Force Field | AMBER ff14SB / CHARMM36m |
| Solvent Model | TIP3P (Explicit) |
| Simulation Time | 200 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Average Ligand RMSD | 1.5 ± 0.3 Å |
| Average Number of H-Bonds | 2-3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. mdpi.com These methods can be used to calculate a variety of properties that are important for understanding a molecule's reactivity and interaction with its environment.
For this compound, methods like Density Functional Theory (DFT) can be used to compute properties such as:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (negatively charged) and electron-poor (positively charged). This is crucial for understanding electrostatic interactions with a protein binding site.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
Partial Atomic Charges: These calculations provide a quantitative measure of the charge distribution within the molecule, which is essential for parameterizing the force fields used in molecular dynamics simulations.
Table 3: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)
| Property | Calculated Value (Hypothetical) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 2.5 Debye |
| Electrostatic Potential (on amine group) | Negative |
| Electrostatic Potential (on fluorine) | Negative |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Electronic Structure Properties and Reactivity Prediction of this compound
The electronic structure of a molecule is fundamental to its reactivity and interactions with biological targets. Computational quantum mechanics can be employed to elucidate key electronic properties of this compound.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich phenoxy and phenyl rings, as well as the lone pair of the amine group. The LUMO, conversely, would be distributed over the aromatic systems, representing regions susceptible to nucleophilic attack.
Electron Density and Molecular Electrostatic Potential (MEP): The electron density distribution reveals the regions of a molecule that are electron-rich or electron-poor. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this distribution, highlighting areas of negative potential (associated with high electron density, e.g., around the oxygen, fluorine, and nitrogen atoms) and positive potential (associated with lower electron density, e.g., around the hydrogen atoms of the amine group). In this compound, the MEP would show negative potential around the electronegative fluorine and oxygen atoms, as well as the nitrogen of the amine group, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic attack. The hydrogen atoms of the amine group would exhibit positive potential, marking them as potential hydrogen bond donors.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value/Description | Significance in Reactivity |
|---|---|---|
| HOMO Energy | Estimated to be relatively high | Indicates a propensity to donate electrons, crucial for interactions with electron-deficient biological targets. |
| LUMO Energy | Estimated to be relatively low | Suggests an ability to accept electrons, influencing interactions with electron-rich species. |
| HOMO-LUMO Gap | Moderate | A balance between stability and reactivity is expected. |
| Electron Density | High around the O, F, and N atoms and the aromatic rings | These regions are likely to be involved in key intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | Negative potential on O, F, N; Positive potential on amine hydrogens | Guides the understanding of non-covalent interactions with biological macromolecules. |
pKa and Lipophilicity Predictions Relevant to Biological Systems
The pKa and lipophilicity of a compound are critical determinants of its pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
pKa Prediction: The pKa value indicates the acidity or basicity of a functional group. For this compound, the primary amine group is the most significant ionizable center. Its basicity is a key factor in its interaction with biological targets, many of which have acidic residues in their binding sites. The predicted pKa of the amine group will determine its protonation state at physiological pH (around 7.4). A higher pKa suggests that the amine will be predominantly protonated, carrying a positive charge, which can be crucial for forming ionic bonds with negatively charged residues in a protein's active site.
Lipophilicity (logP) Prediction: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's distribution between an oily (lipid) and an aqueous phase. This property is a major factor in a drug's ability to cross cell membranes. A balanced logP is often sought in drug design; a value that is too high can lead to poor solubility and metabolic instability, while a value that is too low may hinder membrane permeability. The presence of the two aromatic rings and the ether linkage in this compound contributes to its lipophilicity, while the amine group adds a degree of polarity.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Biological Systems |
|---|---|---|
| pKa (amine group) | ~9.5 - 10.5 | The compound is expected to be predominantly protonated and positively charged at physiological pH, facilitating ionic interactions. |
| logP | ~3.5 - 4.5 | Indicates a significant degree of lipophilicity, suggesting good potential for membrane permeability but may require optimization to ensure adequate aqueous solubility. |
De Novo Drug Design and Scaffold Hopping Approaches
Computational techniques can be utilized to design novel molecules based on the structure of this compound, aiming to improve its properties or explore new chemical space.
Computational Generation of Novel Analogs of this compound
De novo drug design algorithms can generate novel molecular structures by assembling fragments or atoms in a stepwise manner. Using the this compound scaffold as a starting point, these programs can explore a vast chemical space to identify analogs with potentially improved characteristics.
Scaffold Hopping: This strategy involves replacing the core scaffold of a molecule while retaining the key pharmacophoric features responsible for its biological activity. For this compound, the diaryl ether moiety could be considered the core scaffold. Scaffold hopping could involve replacing this with other bioisosteric groups that maintain a similar spatial arrangement of the aromatic rings. The goal is to discover new chemical series with potentially improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property.
Table 3: Potential Scaffold Hopping Strategies for this compound
| Original Scaffold | Potential Replacement Scaffolds | Rationale |
|---|---|---|
| Diaryl Ether | Diphenylmethane, Benzophenone, Biphenyl | To modulate the flexibility and electronic properties of the linker between the two aromatic rings. |
| Phenylpyridine, Phenylpyrimidine | To introduce heteroatoms that can alter solubility, metabolic stability, and potential for hydrogen bonding. |
Fragment-Based Drug Design (FBDD) Strategies
Fragment-based drug design is a powerful approach that involves identifying small, low-molecular-weight fragments that bind to a biological target. These fragments can then be grown, linked, or merged to create more potent and selective lead compounds. technologynetworks.com The structure of this compound can be deconstructed into key fragments that can serve as starting points for an FBDD campaign.
The primary fragments of this compound are the 4-fluorophenoxy group and the phenylethan-1-amine moiety.
Fragment Growing: If one of these fragments is found to bind to a target of interest, it can be "grown" by adding chemical functionality to explore adjacent binding pockets. For instance, if the 4-fluorophenoxy fragment shows binding, computational models can be used to predict favorable additions to the phenyl ring or the ether oxygen to enhance affinity.
Fragment Linking: If both the 4-fluorophenoxy and a separate phenylethylamine fragment are found to bind in proximity within a target's active site, they can be computationally linked together to create a single, more potent molecule. The length and nature of the linker would be optimized to ensure an ideal fit.
Table 4: FBDD Strategies Based on this compound Fragments
| FBDD Strategy | Description | Example Application |
|---|---|---|
| Fragment Growing | Starting with a validated hit (e.g., 4-fluorophenol), computationally add substituents to explore the binding site and increase affinity. | Adding a linker and an amine-containing group to the phenolic oxygen to probe for interactions in an adjacent pocket. |
| Fragment Linking | Identifying two separate fragments (e.g., fluorobenzene and phenylethylamine) that bind to adjacent sites and computationally designing a linker to connect them. | Connecting a bound fluorobenzene and a bound phenylethylamine with an ether linkage to create a novel diaryl ether derivative. |
Preclinical Pharmacokinetics and Metabolism Studies of 2 4 4 Fluorophenoxy Phenyl Ethan 1 Amine Excluding Human Data
In Vitro Metabolic Stability and Metabolite Identification
Microsomal and Hepatocyte Stability Assays for 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine
No data from in vitro studies using liver microsomes or hepatocytes from any preclinical species (e.g., rat, mouse, dog) to determine the metabolic stability of this compound has been published. Consequently, key parameters such as half-life (t½) and intrinsic clearance (Clint) are unknown.
Identification of Phase I and Phase II Metabolites
There are no published reports identifying the potential Phase I (e.g., oxidation, hydroxylation, dealkylation) or Phase II (e.g., glucuronidation, sulfation) metabolites of this compound that would be formed in preclinical species.
Absorption, Distribution, and Excretion (ADE) in Preclinical Animal Models
Oral Bioavailability and Systemic Exposure in Rodents
Information regarding the oral bioavailability, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) of this compound following administration in rodent models (e.g., rats, mice) is not available.
Tissue Distribution and Accumulation Profiles of this compound
There are no studies available that describe the distribution of this compound into various tissues and organs or its potential for accumulation in preclinical animal models.
Enzyme Kinetics of Metabolic Transformations
No data exists on the specific enzymes (e.g., cytochrome P450 isoforms) responsible for the metabolism of this compound, nor are there any published kinetic parameters such as the Michaelis-Menten constant (Km) or maximum reaction velocity (Vmax).
Cytochrome P450 (CYP) Isoform Contributions to Metabolism of this compound
The initial step in the metabolism of many drugs is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com For a molecule with the structure of this compound, several CYP isoforms would be investigated for their potential role. The presence of aromatic rings and an ethylamine (B1201723) side chain suggests multiple sites for oxidative metabolism.
The introduction of a fluorine atom can influence metabolic stability. nih.gov Depending on its position, it can block a site of metabolism, leading to a longer half-life, or it can alter the electronic properties of the molecule, affecting its interaction with CYP enzymes. nih.gov Research on other fluorinated compounds has shown both increased and unchanged metabolic stability compared to their non-fluorinated analogs. nih.gov
Hypothetical Contribution of CYP Isoforms:
| CYP Isoform | Potential Metabolic Reaction | Rationale |
| CYP2D6 | N-dealkylation, Aromatic hydroxylation | Known to metabolize many compounds with a basic amine group. |
| CYP3A4 | N-dealkylation, Aromatic hydroxylation | The most abundant CYP enzyme in the human liver, with broad substrate specificity. researchgate.net |
| CYP2C9 | Aromatic hydroxylation | Plays a role in the metabolism of various drugs containing aromatic rings. biomolther.org |
| CYP1A2 | Aromatic hydroxylation | Can metabolize planar aromatic compounds. |
This table is predictive and not based on experimental data for the specified compound.
Glucuronidation and Sulfation Pathways
Following Phase I oxidation, or directly, the primary amine and any hydroxylated metabolites of this compound would be susceptible to Phase II conjugation reactions, primarily glucuronidation and sulfation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.gov
Phenolic compounds, which could be formed from the hydroxylation of the phenyl rings, are common substrates for both UGTs and SULTs. nih.govnih.govnih.gov The amine group can also undergo direct glucuronidation. The resulting glucuronide and sulfate (B86663) conjugates are generally inactive and more readily excreted in urine and bile. For instance, phenol (B47542) itself is known to form a glucuronide conjugate. nih.gov
Anticipated Conjugation Pathways:
| Conjugation Pathway | Enzyme Family | Potential Metabolite |
| Glucuronidation | UGTs | N-glucuronide, O-glucuronide (of hydroxylated metabolites) |
| Sulfation | SULTs | N-sulfate, O-sulfate (of hydroxylated metabolites) |
This table is predictive and not based on experimental data for the specified compound.
Transport Mechanisms Across Biological Barriers
The ability of a compound to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier, is a critical determinant of its pharmacokinetic profile. This is governed by a combination of passive diffusion and active transport mechanisms.
Efflux Pump Substrate and Inhibitor Profiling
Efflux pumps, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), are important transporters that can actively extrude drugs from cells, thereby limiting their absorption and distribution. A study on a structurally related compound, N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine, demonstrated that it targets P-glycoprotein. nih.gov This suggests that this compound may also be a substrate or inhibitor of P-gp or other efflux transporters.
In preclinical development, the compound would be tested in vitro to determine if it is a substrate or inhibitor of key efflux pumps. A high efflux ratio in cell-based assays (e.g., Caco-2) would indicate that the compound is actively transported out of cells. nih.gov
Predicted Efflux Pump Interaction Profile:
| Transporter | Predicted Interaction | Rationale |
| P-glycoprotein (P-gp) | Potential Substrate/Inhibitor | Based on data from structurally similar compounds. nih.gov |
| Breast Cancer Resistance Protein (BCRP) | Potential Substrate/Inhibitor | Often has overlapping substrate specificity with P-gp. |
This table is predictive and not based on experimental data for the specified compound.
Passive Diffusion and Active Transport Characteristics
In addition to efflux, active uptake transporters could also play a role in the disposition of this compound. However, without experimental data, the specific transporters involved cannot be identified. Permeability is often assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like Caco-2. nih.gov
Future Research Directions and Emerging Opportunities for 2 4 4 Fluorophenoxy Phenyl Ethan 1 Amine
Exploration of Novel Therapeutic Indications based on Preclinical Findings
The structural motif of a phenoxy-phenyl group linked to an ethylamine (B1201723) is a key pharmacophore in numerous biologically active compounds. Preclinical studies on analogous structures provide a fertile ground for hypothesizing novel therapeutic applications for 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine.
Research into related 2-phenethylamine derivatives has revealed a wide spectrum of activities, including their roles as modulators of various receptors and enzymes in the central and peripheral nervous systems. researchgate.netnih.gov For instance, compounds with a similar backbone have been investigated for their potential in treating neurological and psychiatric disorders. researchgate.net Furthermore, derivatives of 2-phenylamino-4-phenoxy-quinoline have demonstrated cytotoxic activity against cancer cell lines and have been explored as potential antiviral agents. nih.gov
Another promising avenue stems from research on compounds containing a 4-phenoxy-phenyl isoxazole (B147169) core, which have been identified as novel inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis with implications for metabolic diseases and oncology. nih.gov The structural similarity suggests that this compound could be investigated for similar inhibitory properties.
The following table summarizes potential therapeutic areas for future investigation based on preclinical data from analogous compounds.
| Therapeutic Area | Rationale Based on Analogous Compounds | Potential Molecular Targets |
| Neurological Disorders | 2-phenethylamine derivatives show activity at various CNS receptors. researchgate.netnih.gov | Adrenergic receptors, Dopamine (B1211576) receptors, Serotonin (B10506) receptors |
| Oncology | Phenylamino-phenoxy-quinoline derivatives exhibit cytotoxicity. nih.gov ACC inhibitors with a phenoxy-phenyl core show anti-proliferative effects. nih.gov | Transporter proteins, Acetyl-CoA Carboxylase (ACC) |
| Infectious Diseases | Phenylamino-phenoxy-quinoline derivatives have been studied for antiviral activity. nih.gov | Viral enzymes (e.g., Reverse Transcriptase) |
| Metabolic Diseases | 4-phenoxy-phenyl isoxazoles are potent ACC inhibitors. nih.gov | Acetyl-CoA Carboxylase (ACC) |
Further preclinical in-vitro and in-vivo studies are warranted to explore these potential therapeutic indications for this compound.
Development of Advanced Delivery Systems for Targeted Research Applications of this compound
The physicochemical properties of this compound, likely a hydrophobic molecule, present both challenges and opportunities for its delivery in research settings. Advanced drug delivery systems can enhance its solubility, stability, and target-site accumulation, thereby improving its utility as a research tool.
Nanocarrier-Based Systems: Given the hydrophobic nature of many phenoxy-phenyl derivatives, nanocarrier systems are a promising approach. worldscientific.comdovepress.combrieflands.com These systems can encapsulate hydrophobic drugs, increasing their aqueous solubility and bioavailability. dovepress.comnewresearchjournal.com
Polymeric Micelles and Nanoparticles: These are formed from amphiphilic block copolymers that self-assemble to create a hydrophobic core, ideal for encapsulating lipophilic compounds like this compound. brieflands.comnih.gov This approach can improve drug loading and provide controlled release. dovepress.com
Liposomes: These vesicles, composed of phospholipid bilayers, can carry both hydrophilic and hydrophobic molecules. nih.govmdpi.com For hydrophobic compounds, they can be incorporated within the lipid bilayer. nih.gov Mitochondria-targeted liposomes, functionalized with molecules like triphenylphosphonium, could be used to investigate the compound's effects on mitochondrial function. rsc.org
Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and are well-suited for encapsulating hydrophobic drugs, offering advantages like good biocompatibility and the potential for controlled release. brieflands.com
The table below outlines potential nanocarrier systems for this compound.
| Nanocarrier System | Rationale for Use | Potential Advantages for Research Applications |
| Polymeric Micelles | High loading capacity for hydrophobic drugs. brieflands.com | Enhanced solubility, controlled release, passive targeting to tumors via the EPR effect. dovepress.com |
| Liposomes | Versatility for encapsulating different drug types. nih.gov | Biocompatibility, ability to be functionalized for active targeting. nih.govrsc.org |
| Solid Lipid Nanoparticles | Biocompatible and biodegradable. brieflands.com | Improved stability of the encapsulated compound, sustained release profiles. |
These advanced delivery systems could be crucial for conducting meaningful preclinical research, ensuring that this compound reaches its intended biological target in a sufficient concentration.
Integration with Omics Technologies for Systems-Level Understanding
To fully elucidate the biological effects of this compound, a systems-level approach is necessary. The integration of "omics" technologies—genomics, proteomics, and metabolomics—can provide a comprehensive understanding of the compound's mechanism of action, identify its molecular targets, and uncover potential biomarkers of its activity.
Proteomics: Chemical proteomics is a powerful tool for identifying the direct protein targets of a small molecule. acs.orgresearchgate.netsci-hub.se By using a derivatized version of this compound as a probe, researchers can pull down its binding partners from cell lysates and identify them using mass spectrometry. researchgate.net This can reveal both intended targets and potential off-target interactions, which is crucial for understanding its broader pharmacological profile.
Metabolomics: Metabolic profiling can reveal how this compound alters the metabolic landscape of cells or organisms. nih.govmdpi.com The presence of a fluorine atom in the molecule can influence its metabolic fate, and NMR spectroscopy can be a powerful, non-invasive tool to monitor the biotransformation of such fluorinated compounds. acs.orgnih.gov Studying the metabolic profile of aromatic compounds can provide insights into various biological processes. acs.org
Genomics: While not directly interacting with DNA, the compound's effects on protein targets can lead to downstream changes in gene expression. Transcriptomic analysis (e.g., RNA-seq) can identify these changes, providing clues about the cellular pathways modulated by the compound. The use of machine learning models in genomics is also transforming drug discovery. youtube.com
The synergistic use of these omics technologies can accelerate the journey from a promising compound to a well-understood research tool or potential therapeutic lead.
Collaborative Research Initiatives and Open Science Approaches in this compound Research
The development of a novel chemical entity like this compound can be significantly accelerated through collaborative efforts and open science principles.
Research Consortia: The formation of research consortia, bringing together academic labs, research institutions, and pharmaceutical companies, can pool resources and expertise. rarediseases.org Consortia focused on neurological disorders or specific cancer types could provide the ideal framework for investigating this compound. youtube.commasslifesciences.comnih.gov The Massachusetts Life Sciences Center's Neuroscience Consortium is a prime example of a successful public-private partnership that has advanced preclinical research. masslifesciences.com The AI Structural Biology (AISB) consortium, which includes major pharmaceutical companies, utilizes federated learning to advance AI-driven drug discovery while protecting proprietary data. amazon.com
Open Science Platforms: Open access chemical biology platforms, such as EU-OPENSCREEN, invite researchers to submit their compounds for high-throughput screening against a wide range of biological assays. technologynetworks.comeu-openscreen.eu This can rapidly generate data on the biological activities of this compound and make the results publicly available, fostering broader scientific inquiry. eu-openscreen.eu The Center for Open Science promotes sharing research data and materials to increase transparency and reproducibility. cos.io
Collaborative Drug Discovery Tools: Web-based platforms like Collaborative Drug Discovery (CDD) Vault provide a secure environment for research teams to manage, analyze, and share their data. youtube.comwikipedia.org These platforms are increasingly incorporating AI and machine learning tools for tasks like protein structure prediction and molecular docking, which can aid in hypothesis generation and lead optimization. collaborativedrug.com
By embracing these collaborative and open models, the research community can more efficiently unlock the scientific potential of this compound.
Q & A
Q. What are the recommended synthetic routes for 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis typically involves Williamson ether synthesis , coupling 4-fluorophenol with a halogenated phenylethanamine derivative. For example:
Protect the amine group in 4-aminophenethyl alcohol using tert-butoxycarbonyl (Boc) to prevent side reactions.
Convert the alcohol to a mesylate or tosylate (e.g., using methanesulfonyl chloride).
React with 4-fluorophenoxide (generated from 4-fluorophenol and K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
Deprotect the amine using trifluoroacetic acid (TFA) in dichloromethane.
Optimization includes adjusting stoichiometry (1:1.2 molar ratio of phenol to mesylate), using KI as a catalyst, and purifying via column chromatography (ethyl acetate/hexane gradient) .
Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Confirm the aromatic ether linkage (e.g., para-substituted fluorophenoxy protons at δ 6.8–7.2 ppm as doublets) and ethanamine chain (CH₂NH₂ signals near δ 2.7–3.1 ppm).
- Mass Spectrometry (ESI-MS) : Verify molecular weight ([M+H]⁺ expected at m/z 246.1).
- FT-IR : Identify amine N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1220 cm⁻¹) .
Q. How should this compound be stored to maintain stability, and what degradation pathways are most likely?
Answer: Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amine group. Degradation pathways include:
- Hydrolysis : Susceptibility of the ether bond under acidic/basic conditions.
- Oxidation : Amine conversion to nitroso or nitro derivatives.
Accelerated stability studies (40°C/75% RH) monitored via HPLC can identify degradation products. The fluorine atom stabilizes the phenoxy group but may increase amine reactivity toward electrophiles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-fluorophenoxy group in modulating biological activity?
Answer:
- Analog Synthesis : Prepare derivatives lacking fluorine or with substituents at meta/ortho positions.
- Biological Assays : Compare EC₅₀ values in receptor binding assays (e.g., radioligand displacement for serotonin or dopamine receptors).
- Computational Analysis : Use density functional theory (DFT) to quantify fluorine’s electron-withdrawing effects on molecular electrostatic potential (MEP) and binding affinity .
Q. What experimental strategies resolve discrepancies in reported EC₅₀ values across different studies?
Answer:
- Standardized Assays : Use identical cell lines (e.g., HEK293 expressing target receptors) and buffer conditions (pH 7.4, 37°C).
- Positive Controls : Include reference agonists/antagonists (e.g., serotonin for 5-HT receptors).
- Data Normalization : Adjust for variables like incubation time and protein concentration. Meta-analysis of raw data can identify outliers .
Q. How can researchers design in vitro assays to evaluate the compound’s metabolic stability?
Answer:
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
- Cytochrome P450 Inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Half-Life Calculation : Use the formula t₁/₂ = 0.693/k, where k is the elimination rate constant .
Q. What computational approaches predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses in receptor active sites (e.g., 5-HT₁A).
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability.
- Free Energy Calculations : Apply MM-GBSA to estimate binding free energy differences between fluorinated and non-fluorinated analogs .
Q. How can chiral separation techniques be applied if stereoisomers of the compound are synthesized?
Answer:
- Chiral Chromatography : Use a Chiralpak IG-3 column with hexane/isopropanol (90:10) mobile phase.
- Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra to known standards.
- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
